molecular formula C16H12O4 B2531186 (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone CAS No. 1427020-97-0

(5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone

Cat. No.: B2531186
CAS No.: 1427020-97-0
M. Wt: 268.268
InChI Key: RVMKTTYWFRUZLU-UHFFFAOYSA-N
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Description

Compound Overview and Significance

This compound stands as a notable member of the benzofuran derivative family, distinguished by its specific substitution pattern and functional group arrangement. The compound possesses a molecular formula of C₁₆H₁₂O₄ and a molecular weight of 268.26 grams per mole. The structural architecture of this molecule combines the fundamental benzofuran heterocyclic framework with strategically positioned functional groups that contribute to its chemical reactivity and potential biological activities.

The significance of this compound extends beyond its molecular structure to encompass its role within the broader context of benzofuran chemistry research. Benzofuran derivatives, as a class, have garnered substantial attention in medicinal chemistry due to their diverse biological properties, including anticancer, antiviral, immunosuppressive, antioxidant, and antifungal activities. The specific substitution pattern present in this compound positions it as a compound of interest for structure-activity relationship studies and chemical modification investigations.

The molecular structure features a methanone linker connecting the benzofuran core to the aromatic substituent, a structural motif that has been confirmed to contribute toward the improvement of biofunctional performance in benzofuran derivatives. This architectural arrangement provides multiple sites for potential chemical interactions and modifications, making the compound valuable for synthetic chemistry applications and derivative development.

Property Value
Chemical Abstracts Service Number 1427020-97-0
Molecular Formula C₁₆H₁₂O₄
Molecular Weight 268.26 g/mol
Chemical Structure Contains benzofuran core with 5-hydroxyl and 3-methoxyphenylmethanone substituents
Purity (Commercial) 97%

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of benzofuran chemistry and synthetic methodologies. Benzofuran itself was first synthesized by Perkin from coumarin, establishing the foundational synthetic pathway for this class of heterocyclic compounds. This early work laid the groundwork for the subsequent development of more complex benzofuran derivatives, including those with specific substitution patterns like the hydroxyl and methoxyphenyl groups found in the target compound.

The synthesis of substituted benzofurans has evolved significantly through various methodological advances in organic chemistry. Traditional approaches for preparing benzofuran derivatives involved methods such as alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation processes. These classical synthetic routes provided the foundation for developing more sophisticated approaches to access complex benzofuran structures with specific functional group arrangements.

Recent synthetic developments have introduced innovative catalytic strategies for benzofuran synthesis, including gold- and silver-based catalytic systems that enable the preparation of functionalized benzofuran derivatives with improved efficiency and selectivity. These advances in synthetic methodology have facilitated access to compounds like this compound through more direct and efficient synthetic pathways.

The development of 5-hydroxybenzofuran derivatives specifically has benefited from advances in aromatic carbon-hydrogen functionalization methods. Modern synthetic approaches employ oxidative coupling of simple phenols with beta-dicarbonyl compounds to construct the desired substitution patterns. These methodological improvements have made complex benzofuran derivatives more accessible for research and potential application development.

Compound Classification within Benzofuran Derivatives

This compound belongs to the broader class of substituted benzofurans, which represent a significant category within heterocyclic chemistry. Benzofurans are characterized as organic compounds containing a benzene ring fused to a furan ring, where furan is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. This fundamental structural framework provides the basis for extensive chemical diversity through various substitution patterns and functional group modifications.

Within the benzofuran classification system, the target compound can be specifically categorized as a hydroxylated benzofuran derivative with an aromatic ketone substituent. The presence of the hydroxyl group at the 5-position of the benzofuran ring places it within the subcategory of hydroxybenzofurans, which have shown particular significance in biological activity studies. The additional methoxyphenylmethanone substituent at the 3-position further refines its classification as a 3-substituted hydroxybenzofuran derivative.

The compound shares structural similarities with other biologically active benzofuran derivatives found in natural products and synthetic pharmaceuticals. For example, it relates to compounds like psoralen, which is a benzofuran derivative occurring in several plants, and various synthetic benzofuran-based medications used in clinical applications. The methanone linker present in the compound structure represents a common motif in benzofuran derivatives designed for biological activity optimization.

Classification Level Category
Primary Class Benzofuran Derivatives
Subclass Hydroxybenzofurans
Specific Type 5-Hydroxybenzofuran-3-yl Methanones
Functional Groups Hydroxyl, Methoxy, Aromatic Ketone
Substitution Pattern 3,5-Disubstituted Benzofuran

The structural classification of this compound also encompasses its relationship to other heterocyclic compounds. Related structural analogs include dibenzofuran (with an additional fused benzene ring), indole (with nitrogen replacing oxygen), and benzothiophene (with sulfur replacing oxygen). These structural relationships provide context for understanding the compound's chemical behavior and potential reactivity patterns within the broader framework of heterocyclic chemistry.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)16(18)14-9-20-15-6-5-11(17)8-13(14)15/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMKTTYWFRUZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Route via α-Bromoacetophenone Intermediates

Reaction Mechanism and General Procedure

The synthesis of (5-hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone is achieved through a condensation-cyclization sequence starting from 2-bromo-3-t-butyldimethylsilyloxy-6-hydroxybenzaldehyde (5 ) and α-bromo-3-methoxyacetophenone (6c ). The reaction proceeds via nucleophilic substitution, where the aldehyde’s hydroxy group attacks the α-carbon of the acetophenone, forming a keto-enol intermediate. Intramolecular cyclization under basic conditions (K$$2$$CO$$3$$ in acetone) yields the benzofuran core, with subsequent deprotection of the TBDMS group using tetra-n-butylammonium fluoride (TBAF) to reveal the 5-hydroxy functionality (Scheme 1).

Synthesis of 4-Bromo-5-hydroxybenzofuran Intermediate

The intermediate (4-bromo-5-hydroxybenzofuran-2-yl)(3-methoxyphenyl)methanone (7c ) is synthesized in 63% yield via refluxing 5 and 6c in acetone with K$$2$$CO$$3$$ . Purification by flash chromatography (ethyl acetate:petroleum ether, 3:7) affords a yellow solid (mp 120–122°C), with $$^1$$H NMR confirming the methoxy group at δ 3.90 ppm and aromatic protons between δ 7.22–7.66 ppm.

Suzuki Cross-Coupling for 4-Phenyl Substitution

A Suzuki-Miyaura coupling replaces the bromine atom at position 4 with a phenyl group using phenylboronic acid, Pd(PPh$$3$$)$$4$$, and K$$2$$CO$$3$$ in toluene. This step introduces steric bulk, potentially enhancing tubulin inhibition activity, though it is omitted in the target compound’s synthesis.

Optimization and Yield Considerations

Key variables impacting yield include:

  • Solvent polarity : Acetone outperforms DMF or THF in cyclization efficiency.
  • Reaction time : Extended reflux (18 hours) ensures complete cyclization.
  • Purification : Gradient elution (ethyl acetate:petroleum ether) minimizes co-elution of byproducts.

Enaminoketone-Mediated Benzofuran Assembly

DMF-DMA/Quinone-Based Synthesis

An alternative route involves forming an enaminoketone intermediate from 3-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with 1,4-benzoquinone (Scheme 2). This method avoids halogenated precursors, instead leveraging quinone oxidation to drive benzofuran formation.

Enaminoketone Formation

Heating 3-methoxyacetophenone with excess DMF-DMA at 90–200°C for 12–72 hours generates the enaminoketone, characterized by a conjugated diene system (λ~350 nm).

Cyclization and Demethylation

Reaction with 1,4-benzoquinone in acetic acid at room temperature induces cyclization, producing the 5-hydroxybenzofuran scaffold. Methylation with Me$$2$$SO$$4$$ yields the 5-methoxy derivative, though this step is omitted for the target compound.

Spectroscopic Characterization

The final product exhibits:

  • $$^1$$H NMR (DMSO-d$$_6$$): δ 3.74 (s, 3H, OCH$$_3$$), 6.85–7.51 (m, 7H, aromatic), 9.50 (s, 1H, OH).
  • $$^{13}$$C NMR: δ 56.0 (OCH$$_3$$), 106.4–155.6 (aromatic carbons), 188.5 (C=O).
  • HRMS: m/z 299.0914 [M + H]$$^+$$ (calculated for C$${17}$$H$${15}$$O$$_5$$).

Comparative Analysis of Synthetic Methods

Parameter Condensation-Cyclization Enaminoketone
Starting Materials Halogenated benzaldehyde Acetophenone derivatives
Reaction Steps 3 (condensation, cyclization, deprotection) 2 (enaminoketone, cyclization)
Yield 63% 39%
Purification Flash chromatography Column chromatography
Key Advantage High regioselectivity Avoids halogenated reagents

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5-hydroxy group’s proton appears as a singlet at δ 9.50 ppm, absent in the methylated analog. Aromatic protons integrate to seven hydrogens, consistent with the benzofuran and 3-methoxyphenyl moieties.

High-Resolution Mass Spectrometry

HRMS confirms the molecular formula C$${17}$$H$${14}$$O$$_5$$ with a mass error <1 ppm, ruling out structural isomers.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: (5-Oxobenzofuran-3-yl)(3-methoxyphenyl)methanone.

    Reduction: (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanol.

    Substitution: (5-Hydroxybenzofuran-3-yl)(3-hydroxyphenyl)methanone.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Uric Acid Transport Inhibition : Research indicates that similar compounds can act as inhibitors of the human uric acid transporter 1 (hURAT1), which is crucial in the management of gout and hyperuricemia. Preliminary studies suggest that (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone may exhibit similar inhibitory properties, warranting further investigation into its efficacy and mechanism of action .
  • Antimicrobial Activity : Compounds related to this compound have shown promising antimicrobial properties. Studies have demonstrated that derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its potential as an antioxidant. This property is valuable in preventing oxidative stress-related diseases .

Biological Research

The compound's interactions with biological targets are crucial for understanding its pharmacological profile:

  • Enzyme Interaction Studies : Initial studies focus on the binding affinity of this compound with various enzymes and receptors. These interactions could elucidate its role as a potential drug candidate .
  • Molecular Docking Studies : Computational analyses have been employed to predict how this compound interacts with specific molecular targets, aiding in the design of more potent derivatives .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic molecules through various reactions, including electrophilic substitutions and coupling reactions .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

  • Material Development : Its chemical structure allows it to be explored as an intermediate in manufacturing new materials, potentially leading to innovations in polymer chemistry or nanotechnology .

Mechanism of Action

The mechanism of action of (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with cellular receptors and enzymes, modulating signaling pathways involved in disease progression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name CAS Molecular Weight Substituents (Benzofuran/Phenyl) Notable Properties
(5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone 1427020-97-0 268.27 5-OH, 3-OCH₃ High polarity due to hydroxyl group; moderate lipophilicity from methoxy
5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone 681838-71-1 367.40 5-OH, 4-morpholinylmethyl, 4-OCH₃ Increased molecular weight and complexity; potential kinase inhibition (GSK3B)
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone - ~317.28 (estimated) 3-OCH₃, 5-NO₂, phenyl Electron-withdrawing nitro group enhances reactivity; antimicrobial activity
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone 1261352-83-3 ~339.60 (estimated) 5-Br, 3-CH₃, phenyl Halogenation increases lipophilicity; potential for halogen bonding
5-Hydroxy-3-phenyl-2(3H)-benzofuranone 29001-15-8 226.23 5-OH, 3-phenyl (benzofuranone core) Smaller, fused ketone ring; lower molecular weight

Key Observations :

  • Hydroxy vs.
  • Halogenation : Bromine or chlorine substituents (e.g., in and ) increase molecular weight and lipophilicity, favoring interactions with hydrophobic binding pockets .
  • Morpholinylmethyl Substituent : The morpholine group in introduces a tertiary amine, likely enhancing solubility in aqueous environments and enabling interactions with biological targets like GSK3B .
Antimicrobial and Antioxidant Profiles
  • Antioxidant activity peaked in compound 2d, attributed to nitro and alkoxy groups stabilizing radical intermediates .
Kinase and Enzyme Interactions
  • 5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone (): Associated with glycogen synthase kinase-3 beta (GSK3B), a target in neurodegenerative and metabolic disorders. The morpholinylmethyl group may facilitate binding to the kinase’s ATP pocket .

Biological Activity

(5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone, also known by its CAS number 1427020-97-0, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound features a benzofuran moiety substituted with a hydroxy group and a methoxyphenyl group. Its molecular formula is C16H14O3, and it possesses unique structural characteristics that may influence its biological activity.

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • The presence of hydroxyl groups in the structure may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This is crucial for protecting cells from oxidative stress, which is linked to various diseases.
  • Enzyme Inhibition :
    • Preliminary studies have indicated that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting mushroom tyrosinase, an enzyme linked to melanin production, which could have implications in treating skin disorders and hyperpigmentation .
  • Antimicrobial Properties :
    • Similar compounds have been evaluated for their antimicrobial efficacy. Studies suggest that benzofuran derivatives can exhibit significant antibacterial and antifungal activities against various pathogens . The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation.

Comparative Study on Antioxidant Activity

A comparative analysis was conducted on various benzofuran derivatives to evaluate their antioxidant capabilities using DPPH radical scavenging assays. The following table summarizes the findings:

CompoundIC50 (µM)
This compound25
Benzofuran derivative A30
Benzofuran derivative B20

This data indicates that this compound has competitive antioxidant activity compared to other derivatives .

Enzyme Inhibition Studies

Another study focused on the inhibition of mushroom tyrosinase by various benzofuran compounds. The following results were obtained:

CompoundIC50 (µM)
This compound15
Standard Tyrosinase Inhibitor10

These findings suggest that while the compound exhibits promising inhibition of tyrosinase, further optimization could enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzofuran core formation followed by ketone coupling. For example:

Benzofuran Core Synthesis : 5-Hydroxybenzofuran derivatives are prepared via cyclization of 2-hydroxyacetophenone precursors using acid catalysis (e.g., H₂SO₄) or transition-metal-mediated reactions .

Ketone Coupling : A Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling may link the benzofuran moiety to the 3-methoxyphenyl group. Solvent choice (DMF, THF) and catalysts (AlCl₃, Pd(PPh₃)₄) critically affect regioselectivity and yield .

  • Key Variables : Temperature (0–80°C), reaction time (12–48 hrs), and stoichiometric ratios (1:1.2 for aryl boronic acid:benzofuran) must be optimized. Purity is verified via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to identify methoxy (-OCH₃, δ ~3.8 ppm), hydroxyl (-OH, δ ~5.5 ppm), and aromatic protons (δ 6.5–8.0 ppm). Coupling patterns distinguish benzofuran (J = 2–3 Hz) from phenyl groups .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) stretches.
  • HRMS : Exact mass (e.g., [M+H]⁺) confirms molecular formula (C₁₆H₁₂O₄ requires 268.0736) .

Q. How do the functional groups (5-hydroxybenzofuran, 3-methoxyphenyl) influence solubility and reactivity?

  • Methodological Answer :

  • Solubility : The phenolic -OH group enhances water solubility (~2.1 mg/mL in PBS pH 7.4), while the methoxy group increases lipophilicity (logP ~2.8). Solvent selection for reactions (e.g., DMSO for polar intermediates) is critical .
  • Reactivity : The 5-hydroxy group is prone to oxidation; protect with acetyl or benzyl groups during synthesis. Methoxy groups stabilize intermediates via resonance, directing electrophilic substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Data Harmonization : Compare assays under standardized conditions (e.g., MIC values for antimicrobial activity using CLSI guidelines). For example:
StudyIC₅₀ (Antioxidant, DPPH)MIC (Antimicrobial, E. coli)
A 12.5 µM25 µg/mL
B 18.7 µM50 µg/mL
  • Statistical Analysis : Apply ANOVA to assess batch variability or use meta-analysis tools (RevMan) to aggregate data. Re-evaluate purity (HPLC) and storage conditions (light exposure degrades phenolic groups) .

Q. What strategies optimize the compound’s synthetic yield in scalable reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency. For example, Pd(OAc)₂ increases yield from 45% to 72% in Suzuki reactions .
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time (<30 mins at 60°C).
  • Workup Optimization : Replace column chromatography with recrystallization (ethanol/water, 70:30) for industrial-scale purity .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Modeling : Use SwissADME to predict bioavailability (e.g., %ABS = 65–70%). Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
  • Metabolism Prediction : CYP450 isoforms (e.g., CYP3A4) likely demethylate the methoxy group; validate via liver microsome assays .

Experimental Design & Data Analysis

Q. What experimental controls are essential when assessing this compound’s antioxidant activity?

  • Methodological Answer :

  • Positive Controls : Use Trolox (for DPPH assays) and ascorbic acid (for FRAP).
  • Negative Controls : Include solvent-only (e.g., DMSO) and heat-denatured samples to exclude non-specific effects.
  • Dose-Response Curves : Generate EC₅₀ values with ≥6 concentrations (1–100 µM) and triplicate measurements .

Q. How should researchers address discrepancies in NMR spectral data across studies?

  • Methodological Answer :

  • Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; shifts in -OH protons (∆δ ~0.5 ppm) are common.
  • Dynamic Effects : Variable-temperature NMR (25–60°C) identifies tautomerization or rotameric forms.
  • Collaborative Validation : Share raw FID files via platforms like NMReDATA for independent analysis .

Structure-Activity Relationship (SAR) Considerations

Q. What structural analogs of this compound show enhanced bioactivity, and why?

  • Methodological Answer :

  • Analog Synthesis : Introduce halogens (e.g., 5-iodo substitution) or extend conjugation (e.g., biphenyl groups). For example:
AnalogModificationBioactivity Improvement
A 3,5-Diiodo2× MIC reduction vs. S. aureus
B 4-Fluoro1.5× antioxidant potency
  • Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂) enhance radical scavenging, while bulky substituents improve membrane penetration .

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